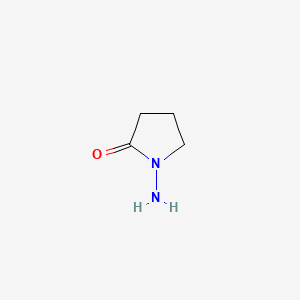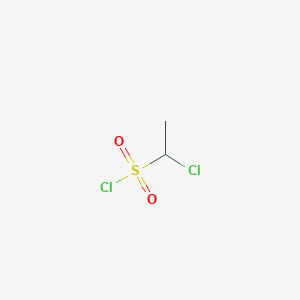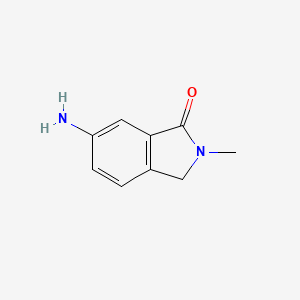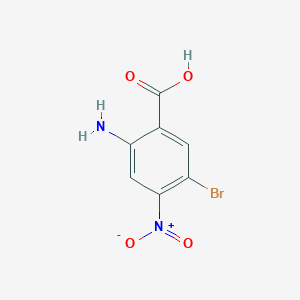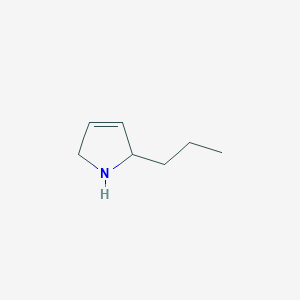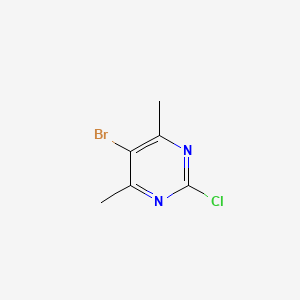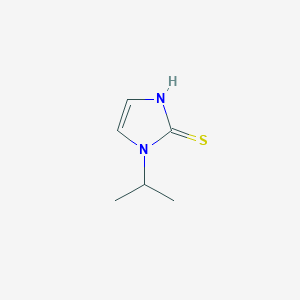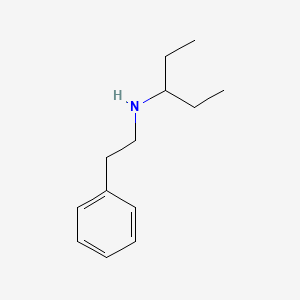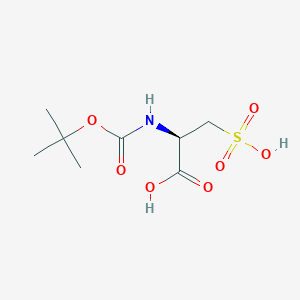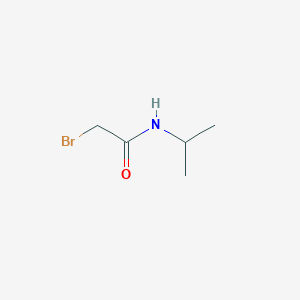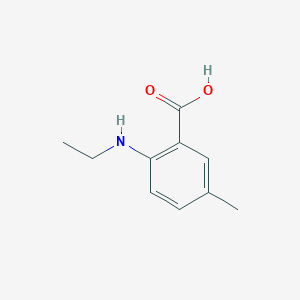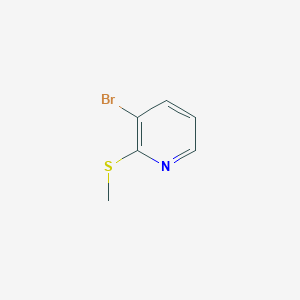
3-Brom-2-(methylthio)pyridin
Übersicht
Beschreibung
3-Bromo-2-(methylthio)pyridine, also known as 3-BMP, is a heterocyclic aromatic compound that has been widely studied in recent years due to its potential applications in scientific research. It is a colorless, odorless solid that is relatively stable under normal conditions. 3-BMP is of particular interest due to its unique properties and potential uses in the laboratory.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“3-Brom-2-(methylthio)pyridin” wird in verschiedenen Bereichen der Forschung eingesetzt, einschließlich der chemischen Synthese . Es ist aufgrund seiner einzigartigen Struktur und Reaktivität ein wichtiger Bestandteil bei der Synthese komplexer Moleküle .
Materialwissenschaft
Diese Verbindung findet auch Anwendung im Bereich der Materialwissenschaft . Seine einzigartigen Eigenschaften können für die Entwicklung neuer Materialien mit den gewünschten Eigenschaften genutzt werden .
Chromatographie
“this compound” kann in der Chromatographie als Standard oder Reagenz verwendet werden . Seine einzigartigen Eigenschaften machen es für verschiedene chromatographische Techniken geeignet .
Analytische Chemie
“this compound” wird in der analytischen Chemie zur Identifizierung und Quantifizierung anderer Substanzen verwendet . Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Werkzeug in analytischen Methoden .
Biologische Studien
Pyridinderivate, wie “this compound”, sollen verschiedene therapeutische Anwendungen haben . Sie sind bekannt für ihre Antikrebs-, Antihypertensiv-, Antiulkus-, antimikrobiellen und vielen anderen therapeutischen Anwendungen .
Medizinische Chemie
“this compound” ist eine bedeutende Verbindung in der medizinischen Chemie . Es ist ein Schlüsselgerüst in vielen biologisch aktiven Verbindungen und natürlich vorkommenden Substanzen wie Alkaloide, Enzyme oder Polypeptide .
Safety and Hazards
The safety data sheet for 3-Bromo-2-(methylthio)pyridine indicates that it should be handled with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .
Wirkmechanismus
Target of Action
3-Bromo-2-(methylthio)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of 3-Bromo-2-(methylthio)pyridine involves its interaction with the organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-2-(methylthio)pyridine are primarily related to the SM coupling . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
The compound’s role in the sm coupling suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the reaction conditions and the nature of the organoboron reagents involved .
Result of Action
The result of the action of 3-Bromo-2-(methylthio)pyridine is the formation of new carbon-carbon bonds via the SM coupling . This leads to the synthesis of new organic compounds, contributing to various areas of organic chemistry .
Biochemische Analyse
Biochemical Properties
3-Bromo-2-(methylthio)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in metabolic pathways .
Cellular Effects
The effects of 3-Bromo-2-(methylthio)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 3-Bromo-2-(methylthio)pyridine can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Bromo-2-(methylthio)pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling. Additionally, 3-Bromo-2-(methylthio)pyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-2-(methylthio)pyridine can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 3-Bromo-2-(methylthio)pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-(methylthio)pyridine vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while at higher doses, toxic or adverse effects can occur. Threshold effects have been observed, where a certain dosage level leads to a significant change in biological response. High doses of 3-Bromo-2-(methylthio)pyridine have been associated with hepatotoxicity and nephrotoxicity in animal studies .
Metabolic Pathways
3-Bromo-2-(methylthio)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can lead to changes in metabolic flux and metabolite levels. The compound can be metabolized into various intermediates, which may have different biological activities and effects .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-(methylthio)pyridine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 3-Bromo-2-(methylthio)pyridine within specific tissues can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 3-Bromo-2-(methylthio)pyridine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-Bromo-2-(methylthio)pyridine can provide insights into its mechanisms of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-bromo-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRUCGBRGXJVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501580 | |
| Record name | 3-Bromo-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51933-77-8 | |
| Record name | 3-Bromo-2-(methylthio)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51933-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




